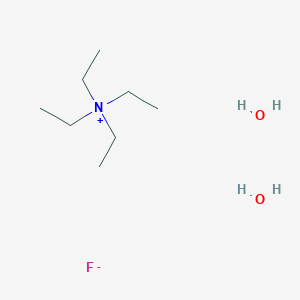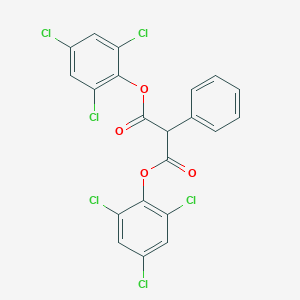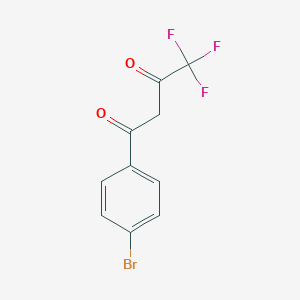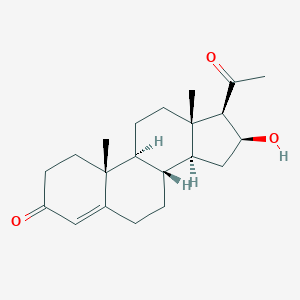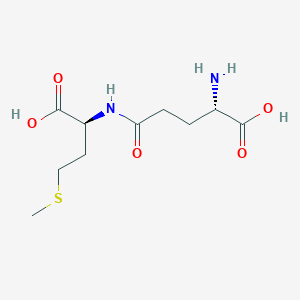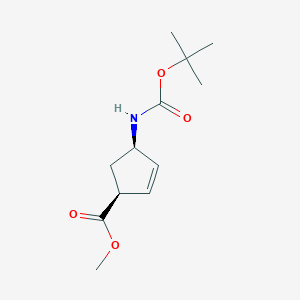
Bromo(2-hydroxypropyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo(2-hydroxypropyl)mercury, also known as BHPM, is a chemical compound that has been widely used in scientific research. It is a mercury-containing compound that has been used as a reagent in organic synthesis and as a tool for studying the biochemical and physiological effects of mercury on living organisms.
作用机制
Bromo(2-hydroxypropyl)mercury exerts its effects by binding to sulfhydryl groups on proteins and enzymes. This can lead to inhibition of enzyme activity and disruption of cellular function. Bromo(2-hydroxypropyl)mercury has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
Bromo(2-hydroxypropyl)mercury has been shown to have a variety of biochemical and physiological effects on living organisms. It has been shown to induce oxidative stress and inflammation, leading to cellular damage and dysfunction. Bromo(2-hydroxypropyl)mercury has also been shown to disrupt the function of the immune system, leading to increased susceptibility to infection. In addition, Bromo(2-hydroxypropyl)mercury has been shown to affect the cardiovascular system, leading to changes in blood pressure and heart rate.
实验室实验的优点和局限性
Bromo(2-hydroxypropyl)mercury has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other mercury-containing compounds. However, Bromo(2-hydroxypropyl)mercury has several limitations. It is highly toxic and can pose a significant health risk to researchers working with the compound. In addition, its effects on living organisms can be difficult to interpret due to the complex nature of mercury toxicity.
未来方向
There are several future directions for research on Bromo(2-hydroxypropyl)mercury. One area of interest is the development of new drugs and materials based on Bromo(2-hydroxypropyl)mercury. Another area of interest is the study of the mechanisms of mercury toxicity and the development of new treatments for mercury poisoning. Finally, there is a need for further research on the environmental impact of mercury-containing compounds such as Bromo(2-hydroxypropyl)mercury.
合成方法
Bromo(2-hydroxypropyl)mercury can be synthesized by the reaction of 2-bromo-1-propanol with mercury(II) acetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting Bromo(2-hydroxypropyl)mercury is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol.
科学研究应用
Bromo(2-hydroxypropyl)mercury has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to introduce a mercury-containing group into organic molecules. This has been useful in the development of new drugs and materials. Bromo(2-hydroxypropyl)mercury has also been used as a tool for studying the biochemical and physiological effects of mercury on living organisms.
属性
CAS 编号 |
18832-83-2 |
|---|---|
产品名称 |
Bromo(2-hydroxypropyl)mercury |
分子式 |
C3H7BrHgO |
分子量 |
339.58 g/mol |
IUPAC 名称 |
bromo(2-hydroxypropyl)mercury |
InChI |
InChI=1S/C3H7O.BrH.Hg/c1-3(2)4;;/h3-4H,1H2,2H3;1H;/q;;+1/p-1 |
InChI 键 |
OZLDBWWJHADRAL-UHFFFAOYSA-M |
SMILES |
CC(C[Hg]Br)O |
规范 SMILES |
CC(C[Hg]Br)O |
其他 CAS 编号 |
18832-83-2 |
同义词 |
1-bromomercuri-2-hydroxypropane 1-bromomercuri-2-hydroxypropane, 197Hg-labeled 1-bromomercuri-2-hydroxypropane, 203Hg-labeled BMHP bromomercurihydroxypropane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






